(S)-Hesperetin 3',7-Diglucuronide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H30O18 |
|---|---|
Molecular Weight |
654.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(2S)-2-[3-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4-methoxyphenyl]-5-hydroxy-4-oxo-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C28H30O18/c1-41-12-3-2-8(4-14(12)44-28-22(36)18(32)20(34)24(46-28)26(39)40)13-7-11(30)16-10(29)5-9(6-15(16)43-13)42-27-21(35)17(31)19(33)23(45-27)25(37)38/h2-6,13,17-24,27-29,31-36H,7H2,1H3,(H,37,38)(H,39,40)/t13-,17-,18-,19-,20-,21+,22+,23-,24-,27+,28+/m0/s1 |
InChI Key |
DRQALSJOSDMKCR-BCZINWRTSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origin of Product |
United States |
Metabolism and Biotransformation Pathways of S Hesperetin 3 ,7 Diglucuronide
Enzymatic Formation of Hesperetin (B1673127) Glucuronides
The conjugation of hesperetin with glucuronic acid is a major phase II metabolic pathway that occurs predominantly during first-pass metabolism. wur.nlnih.gov This process, known as glucuronidation, enhances the water solubility of hesperetin, facilitating its excretion from the body. nih.gov The enzymatic reactions are catalyzed by UGTs and result in the formation of various hesperetin glucuronides.
Role of UDP-Glucuronosyltransferases (UGTs) in Glucuronidation
UGTs are a diverse group of enzymes responsible for the glucuronidation of a wide array of endogenous and exogenous compounds. researchgate.net They are divided into two main families, UGT1 and UGT2. researchgate.net In humans, several UGT isoforms have been identified and are expressed in various tissues, with the liver being a primary site of glucuronidation. nih.gov
Multiple UGT isoforms have been shown to be involved in the glucuronidation of hesperetin. The major enzymes responsible for this conjugation are UGT1A9, UGT1A1, UGT1A7, and UGT1A3. wur.nlresearchgate.net Other isoforms, including UGT1A8, UGT1A6, UGT2B4, UGT2B7, and UGT2B15, also contribute to the glucuronidation of hesperetin. wur.nlnih.gov Notably, hesperetin has been found to exhibit strong inhibitory effects on UGT1A1, UGT1A3, and UGT1A9. jst.go.jpnih.gov
| UGT Isoform | Role in Hesperetin Glucuronidation |
| UGT1A9 | A major enzyme that catalyzes the formation of both 3'-O-glucuronide and 7-O-glucuronide, with a preference for the 3'-position. wur.nlresearchgate.net |
| UGT1A1 | Significantly contributes to the formation of both 3'-O-glucuronide and 7-O-glucuronide, also showing a preference for the 3'-position. wur.nlresearchgate.net |
| UGT1A7 | Primarily produces the 3'-O-glucuronide of hesperetin. wur.nlresearchgate.net |
| UGT1A3 | Exclusively produces the 7-O-glucuronide of hesperetin. wur.nlresearchgate.net |
| UGT1A8 | Catalyzes the conjugation at both the 3' and 7 positions. wur.nlnih.gov |
| UGT1A6 | Specifically produces the 7-O-glucuronide of hesperetin. wur.nl |
| UGT2B4 | Only forms the 7-O-glucuronide of hesperetin. wur.nl |
| UGT2B7 | Conjugates both the 3' and 7 positions of hesperetin. wur.nlnih.gov |
| UGT2B15 | Involved in the conjugation at both the 3' and 7 positions. wur.nlnih.gov |
The glucuronidation of hesperetin exhibits significant regioselectivity, meaning that different UGT isoforms preferentially attach glucuronic acid to specific hydroxyl groups on the hesperetin molecule. researchgate.net The primary sites of glucuronidation are the 7-hydroxyl group on the A-ring and the 3'-hydroxyl group on the B-ring. wur.nlresearchgate.net
UGT1A9 and UGT1A1 can produce both hesperetin-3'-O-glucuronide and hesperetin-7-O-glucuronide, but they show a preference for the 3'-position. researchgate.net In contrast, UGT1A7 mainly forms the 3'-O-glucuronide, while UGT1A3 exclusively generates the 7-O-glucuronide. wur.nlresearchgate.net UGT1A6 and UGT2B4 also only produce the 7-O-glucuronide. wur.nl The other involved isoforms, UGT1A8, UGT2B7, and UGT2B15, are capable of conjugating both positions. wur.nlnih.gov This enzyme-specific regioselectivity leads to the formation of different hesperetin glucuronide isomers, including the precursor to (S)-Hesperetin 3',7-Diglucuronide.
Contribution of Sulfotransferases (SULTs) to Hesperetin Conjugation
In addition to glucuronidation, sulfation is another important phase II metabolic pathway for hesperetin. nih.gov This reaction is catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfonate group to the flavonoid.
Several SULT isoforms are involved in the sulfation of hesperetin. SULT1A1, SULT1A2, SULT1A3, SULT1B1, and SULT1C4 have been identified as key enzymes in this process. wur.nlnih.gov SULT1A2 is particularly efficient at forming hesperetin-3'-O-sulfate, while SULT1C4 preferentially catalyzes the formation of hesperetin-7-O-sulfate. wur.nlnih.gov SULT1A1, SULT1A3, and SULT1B1 are also likely to play a significant role in the intestinal sulfation of hesperetin. wur.nlresearchgate.net
| SULT Isoform | Role in Hesperetin Conjugation |
| SULT1A1 | Catalyzes the formation of hesperetin-3'-O-sulfate and is likely important for intestinal sulfation. wur.nl |
| SULT1A2 | Preferably and most efficiently forms hesperetin-3'-O-sulfate. wur.nlresearchgate.netnih.gov |
| SULT1A3 | Likely plays a role in the intestinal sulfo-conjugation of hesperetin. wur.nlresearchgate.net |
| SULT1B1 | Considered to have a probable role in the in vivo sulfo-conjugation of hesperetin. wur.nlnih.gov |
| SULT1C4 | Preferably and most efficiently catalyzes the formation of hesperetin-7-O-sulfate. wur.nlnih.gov |
Interplay between Glucuronidation and Sulfation Pathways
Glucuronidation and sulfation are competing pathways in the metabolism of hesperetin. The relative contribution of each pathway can be influenced by the tissue-specific expression levels of UGT and SULT isoforms. researchgate.net For instance, in Caco-2 cells, which are a model for the intestinal epithelium, hesperetin is metabolized to both hesperetin 7-O-glucuronide and hesperetin 7-O-sulfate. researchgate.net The different kinetic properties and regioselectivity of the various UGT and SULT enzymes ultimately determine the profile of hesperetin metabolites formed in the body. researchgate.net The formation of this compound would require sequential glucuronidation reactions at both the 3' and 7 positions, a process that is dependent on the presence and activity of the relevant UGT isoforms.
Precursor Bioconversion Mechanisms
The initial and essential steps in the formation of this compound from its dietary precursor, hesperidin (B1673128), are governed by the enzymatic machinery of the gut microbiota and subsequent metabolic events in the host.
Hydrolysis of Hesperidin by Gut Microbiota Enzymes (e.g., Rhamnosidases, β-Glucosidases)
Hesperidin, a flavanone (B1672756) glycoside abundant in citrus fruits, is poorly absorbed in the small intestine in its native form. nih.gov Its bioavailability is largely dependent on the metabolic action of the gut microbiota in the large intestine. nih.gov These microorganisms produce enzymes that are essential for breaking down hesperidin into a form that can be absorbed by the body. nih.govunimore.it The first and often rate-limiting step is the hydrolysis of the rhamnose sugar from hesperidin by the enzyme α-L-rhamnosidase, which results in the formation of hesperetin-7-glucoside. nih.govunimore.it Following this, the enzyme β-glucosidase, also produced by gut bacteria, cleaves the remaining glucose molecule to release the aglycone, hesperetin. nih.govunimore.it Studies have identified that bacterial species such as Bifidobacterium catenulatum and Bifidobacterium pseudocatenulatum possess the ability to hydrolyze hesperidin. nih.govunimore.it
Formation from Hesperetin Aglycone
Once the hesperetin aglycone is liberated by the gut microbiota, it is absorbed through the intestinal wall. researchgate.net Following absorption, hesperetin undergoes extensive first-pass metabolism in the intestinal cells and the liver. researchgate.netnih.gov This process primarily involves phase II conjugation reactions, which increase the water solubility of hesperetin, thereby facilitating its circulation and eventual excretion. researchgate.net
The formation of this compound is a key outcome of this metabolic pathway. This biotransformation involves the attachment of two glucuronic acid molecules to the hydroxyl groups at the 3' and 7' positions of the hesperetin molecule. This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). The resulting diglucuronide is one of the primary forms in which hesperetin circulates in the bloodstream after the consumption of hesperidin-rich foods. nih.gov
Investigation of Metabolic Fate in In Vitro and Animal Models
To elucidate the complex metabolic journey of hesperidin and its derivatives, researchers have employed a variety of in vitro and in vivo models. These studies have provided critical insights into the cellular and systemic metabolism of these compounds.
Cellular Metabolism Studies (e.g., Human Aortic Endothelial Cells, Caco-2 cells)
In Vivo Metabolic Profiling in Non-Human Mammalian Systems (e.g., Rat Plasma, Urine)
Animal models, particularly rats, have been extensively used to study the in vivo metabolism of hesperidin and hesperetin. After oral administration of hesperidin or hesperetin to rats, a variety of metabolites are detected in their plasma and urine. nih.gov A study comparing the metabolites of both compounds identified 17 metabolites for hesperetin and 52 for hesperidin, with glucuronidation, sulfation, and diglucuronidation of hesperetin being common to both. nih.gov
Advanced analytical techniques have enabled the identification of several conjugated forms of hesperetin in the circulation. In rats, hesperetin-7-O-glucuronide has been identified as a major circulating metabolite. nih.gov Furthermore, ex vivo studies using serum from hesperetin-administered rats have demonstrated the antioxidant and anti-inflammatory potential of its metabolites. nih.gov The presence of various diglucuronides and sulfoglucuronides in plasma underscores the extensive metabolic processing that hesperetin undergoes following absorption.
The table below summarizes some of the key metabolites of hesperetin that have been identified in various biological systems.
| Metabolite Name | Type of Conjugate | Biological System of Identification |
| Hesperetin-7-O-glucuronide | Monoglucuronide | Caco-2 cells, Rat Plasma nih.govwur.nlnih.gov |
| Hesperetin-7-O-sulfate | Monosulfate | Caco-2 cells, HAECs nih.govwur.nlcsic.es |
| Hesperetin-3'-O-sulfate | Monosulfate | HAECs csic.es |
| This compound | Diglucuronide | Rat Plasma nih.gov |
| Hesperetin Sulfoglucuronides | Mixed Conjugate | Rat Plasma nih.gov |
Comparative Metabolic Analysis with Other Hesperetin Conjugates (e.g., Monoglucuronides, Sulfates)
The metabolic fate of this compound is intricately linked to the biotransformation pathways of its parent aglycone, hesperetin. Following the initial hydrolysis of hesperidin to hesperetin in the gut, the aglycone undergoes extensive phase II metabolism, primarily in the intestinal epithelium and the liver, leading to the formation of various conjugates. rsc.orgcambridge.org The primary metabolites are monoglucuronides and sulfates, though diglucuronides are also formed. A comparative analysis of the metabolism of these conjugates reveals a complex interplay of enzymatic processes that dictate their systemic exposure and potential biological activity.
Upon absorption, hesperetin is rapidly metabolized, with glucuronidated forms accounting for the vast majority of circulating metabolites. rsc.org Studies have identified hesperetin-7-O-glucuronide and hesperetin-3'-O-glucuronide as the major monoglucuronide conjugates found in plasma. nih.govbohrium.com The formation of these metabolites is catalyzed by a range of UDP-glucuronosyltransferase (UGT) enzymes, which exhibit regioselectivity. For instance, UGT1A9, UGT1A1, UGT1A7, UGT1A8, and UGT1A3 are key enzymes in hesperetin glucuronidation. nih.gov Notably, some UGTs, such as UGT1A6 and UGT2B4, exclusively produce hesperetin-7-O-glucuronide, while others, including UGT1A1, UGT1A8, UGT1A9, UGT1A10, UGT2B7, and UGT2B15, can conjugate at both the 7 and 3' positions. nih.gov The formation of this compound represents a further step in this pathway, where both the 3' and 7-hydroxyl groups of the hesperetin molecule are conjugated with glucuronic acid. While less abundant than the monoglucuronides, the presence of this diglucuronide has been confirmed in human plasma following the consumption of orange juice. bohrium.com
In parallel to glucuronidation, hesperetin also undergoes sulfation, a process catalyzed by sulfotransferase (SULT) enzymes. nih.gov This results in the formation of hesperetin sulfates. The primary enzymes responsible for this transformation are SULT1A1 and SULT1A2, which preferentially catalyze the formation of hesperetin 3'-O-sulfate, and SULT1C4, which is most efficient in producing hesperetin 7-O-sulfate. nih.gov Low levels of hesperetin sulfoglucuronides have also been detected, indicating that some hesperetin molecules may undergo both sulfation and glucuronidation. rsc.org
The metabolic pathway can also involve deglucuronidation, demethylation, remethylation, and reglucuronidation in the liver, leading to a variety of hesperetin conjugates being released into the plasma. cambridge.org The different hesperetin conjugates, including monoglucuronides, sulfates, and the diglucuronide, may undergo enterohepatic circulation. researchgate.netwikipedia.orgyoutube.com This process involves excretion of the conjugates into the bile, followed by their return to the intestine where gut bacteria can deconjugate them, allowing the reabsorption of the aglycone, hesperetin. researchgate.netwikipedia.orgyoutube.com This recycling can prolong the presence of hesperetin and its metabolites in the body.
The comparative metabolic profiles of these conjugates are summarized in the tables below, detailing the enzymes involved in their formation and the resulting metabolite structures.
| Conjugate Type | Specific Metabolite Examples | Primary Site of Formation | Key Enzymes Involved |
|---|---|---|---|
| Monoglucuronides | (S)-Hesperetin 7-O-glucuronide (S)-Hesperetin 3'-O-glucuronide | Intestine, Liver | UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B4, UGT2B7, UGT2B15 nih.gov |
| Diglucuronide | This compound | Intestine, Liver | UDP-glucuronosyltransferases (UGTs) nih.gov |
| Sulfates | (S)-Hesperetin 7-O-sulfate (S)-Hesperetin 3'-O-sulfate | Intestine, Liver | SULT1A1, SULT1A2, SULT1C4 nih.gov |
| Mixed Conjugates | Hesperetin Sulfoglucuronides | Intestine, Liver | UGTs and SULTs rsc.org |
| Enzyme | Conjugation Position(s) on Hesperetin | Resulting Metabolite(s) |
|---|---|---|
| UGT1A1 | 7 and 3' | Hesperetin 7-O-glucuronide, Hesperetin 3'-O-glucuronide nih.gov |
| UGT1A6 | 7 | Hesperetin 7-O-glucuronide nih.gov |
| UGT1A7 | 3' (mainly) | Hesperetin 3'-O-glucuronide nih.gov |
| UGT1A8 | 7 and 3' | Hesperetin 7-O-glucuronide, Hesperetin 3'-O-glucuronide nih.gov |
| UGT1A9 | 7 and 3' | Hesperetin 7-O-glucuronide, Hesperetin 3'-O-glucuronide nih.gov |
| SULT1A1 | 3' | Hesperetin 3'-O-sulfate nih.gov |
| SULT1A2 | 3' | Hesperetin 3'-O-sulfate nih.gov |
| SULT1C4 | 7 | Hesperetin 7-O-sulfate nih.gov |
Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques
Chromatographic methods are fundamental for the separation of (S)-Hesperetin 3',7-Diglucuronide from complex biological matrices and for distinguishing it from its isomers and other metabolites.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a powerful and widely adopted technique for the analysis of hesperetin (B1673127) and its derivatives. nih.govnih.gov This method offers high sensitivity and selectivity, allowing for the detection and quantification of compounds at very low concentrations in complex samples like plasma and tissues. nih.gov The LC system separates the analytes based on their physicochemical properties, after which the mass spectrometer provides structural information and quantification based on mass-to-charge ratios and fragmentation patterns. nih.govnih.gov
For the analysis of hesperetin metabolites, samples, particularly from biological sources like plasma, are often pre-treated with enzymes such as β-glucuronidase and sulfatase to hydrolyze the conjugated forms back to the aglycone, hesperetin. nih.gov The detection is typically performed on a triple quadrupole tandem mass spectrometer using an electrospray ionization (ESI) source in multiple reaction monitoring (MRM) mode, which ensures high specificity and sensitivity. nih.gov
Ultra-Performance Liquid Chromatography (UPLC), a high-pressure version of HPLC, utilizes columns with smaller particle sizes (typically sub-2 µm) to achieve faster separations, higher resolution, and increased sensitivity. When coupled with tandem mass spectrometry (UPLC-MS/MS), it provides a rapid and robust method for quantifying hesperetin enantiomers in biological fluids. nih.gov
A validated UPLC-MS/MS method has been successfully used for the analysis of (R)- and (S)-hesperetin in human plasma and urine. nih.gov This involves solid-phase extraction for sample clean-up, followed by chromatographic separation. nih.gov For instance, racemic hesperetin can be analyzed using a reversed-phase column like a UPLC HSS T3, while enantiomeric separation requires a specific chiral column. nih.gov The method demonstrates good linearity over a wide concentration range, making it suitable for pharmacokinetic studies. nih.gov
Similarly, Ultra-Fast Liquid Chromatography (UFLC) coupled with Quadrupole Time-of-Flight (Q-TOF) mass spectrometry offers high-speed analysis with high mass accuracy, which is invaluable for the characterization of metabolites.
Table 1: UPLC-MS/MS Method Parameters for Hesperetin Enantiomer Analysis. nih.gov
| Parameter | Details |
| Instrumentation | UPLC coupled with a tandem mass spectrometer |
| Sample Preparation | Incubation with β-glucuronidase/sulfatase, followed by solid-phase extraction |
| Column (Racemic) | UPLC HSS T3 reversed-phase column |
| Column (Enantiomeric) | HPLC Chiralpak IA-3 column |
| Mobile Phase | Solvent A: H₂O with 0.1% Formic AcidSolvent B: Acetonitrile with 0.1% Formic Acid |
| Linearity (Plasma) | 25-2500 nM for (S)- and (R)-hesperetin |
| Linearity (Urine) | 50-5000 nM for (S)-and (R)-hesperetin |
| Precision (RSD) | Generally below 15% |
This table is based on data presented for the analysis of hesperetin enantiomers following ingestion of hesperetin-7-O-glucoside.
Since flavanones like hesperetin possess a chiral center at the C2 position, they exist as (S) and (R) enantiomers, which may exhibit different biological activities and metabolic pathways. nih.govnih.gov Chiral High-Performance Liquid Chromatography (HPLC) is the primary technique used to separate these enantiomers. nih.gov
The separation is typically achieved using polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose. researchgate.netekb.eg Columns like Chiralcel® and Chiralpak® are frequently employed. nih.govresearchgate.netekb.eg For example, a Chiralpak IA-3 column has been used effectively in a UPLC-MS/MS method to resolve (S)- and (R)-hesperetin. nih.gov Another study developed an HPLC method using α1-acid glycoprotein (B1211001) (AGP) as a chiral selector for the analytical and semi-preparative separation of hesperetin enantiomers. researchgate.net The choice of mobile phase, often a mixture of an alkane and an alcohol modifier, significantly affects the separation efficiency. researchgate.net
Table 2: Chiral HPLC Columns for Hesperetin Enantiomer Separation
| Chiral Stationary Phase (CSP) | Column Example | Reference |
| Amylose-based | Chiralpak® IA-3 | nih.gov |
| Amylose-based | Chiralpak® IA | researchgate.net |
| Cellulose-based | Chiralcel® OD-H | ekb.eg |
| Cellulose-based | Chiralcel® OD-RH | researchgate.netekb.eg |
| α1-acid glycoprotein (AGP) | N/A | researchgate.net |
High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a robust and common technique for the analysis of flavonoids. The DAD detector acquires absorbance spectra for each peak, providing information that aids in peak identification and purity assessment. While less sensitive than MS, HPLC-DAD is valuable for identifying hesperetin metabolites when authentic standards are available or when combined with other techniques. researchgate.net Hesperetin glucuronides, such as 7-O-glucuronide and 3'-O-glucuronide, have been identified based on their HPLC retention times and characteristic DAD spectra. researchgate.net
Liquid Chromatography (LC) with Tandem Mass Spectrometry (MS/MS)
Spectroscopic and Spectrometric Approaches
These methods provide detailed structural information essential for the unambiguous identification of metabolites like this compound.
Tandem mass spectrometry (MS/MS) is indispensable for the structural elucidation of flavonoid metabolites, especially when authentic standards are unavailable. By inducing fragmentation of a selected precursor ion, MS/MS generates a spectrum of product ions that provides a structural fingerprint of the molecule.
The fragmentation of flavonoids like hesperetin follows predictable pathways. In negative ion mode, a common fragmentation pattern for glucuronides is the neutral loss of the glucuronic acid moiety (176 Da). nih.gov For a diglucuronide like Hesperetin 3',7-Diglucuronide, sequential losses of these groups would be expected. The aglycone ion (hesperetin, m/z 301 in negative mode) would then undergo further fragmentation.
Key diagnostic fragment ions for the hesperetin aglycone include those arising from retro-Diels-Alder (RDA) reactions of the C-ring. The radical loss of a methyl group (•CH₃) from methoxy-containing flavonoids is also a characteristic fragmentation pathway observed in high-resolution mass spectrometry studies. nih.gov Analysis of these fragmentation patterns allows for the precise localization of the glucuronide groups on the hesperetin backbone.
Table 3: Predicted Mass Spectrometry Data for Hesperetin 3',7-O-Diglucuronide
| Parameter | Value | Reference |
| Molecular Formula | C₂₈H₃₀O₁₈ | nih.gov |
| Monoisotopic Mass | 654.1432 Da | uni.lu |
| [M-H]⁻ Ion | 653.13592 m/z | uni.lu |
| [M+H]⁺ Ion | 655.15048 m/z | uni.lu |
| [M+Na]⁺ Ion | 677.13242 m/z | uni.lu |
This data is based on predicted values from public chemical databases.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of molecules like this compound. While specific NMR data for this compound is not extensively detailed in the provided search results, the general application of NMR in characterizing related flavonoid glycosides is well-established. For instance, NMR spectroscopy has been used to study the structure of hesperetin-7-O-glucoside inclusion complexes, revealing detailed information about the stereochemistry and conformation of the molecule. mdpi.com In the case of this compound, 1H and 13C NMR would be essential to confirm the positions of the two glucuronide moieties attached to the hesperetin backbone. This involves analyzing the chemical shifts and coupling constants of the protons and carbons in the hesperetin and glucuronic acid units to establish their connectivity.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Purity Assessment
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for assessing the purity of flavonoid compounds. Flavonoids, including hesperetin and its derivatives, exhibit characteristic absorption bands in the UV-Vis spectrum. nih.gov Typically, two main absorption bands are observed: Band I, associated with the cinnamoyl system, and Band II, related to the benzoyl moiety. nih.gov For hesperetin derivatives, these bands appear in the ranges of 300–400 nm and 240–300 nm, respectively. nih.gov The purity of a sample of this compound can be assessed by comparing its UV-Vis spectrum to that of a known standard. The presence of extraneous peaks or shifts in the absorption maxima could indicate the presence of impurities. While specific UV-Vis data for this compound is not provided in the search results, the general methodology is applicable. For example, a spectrophotometric method has been developed for the quantification of hesperidin (B1673128) based on its complex formation with Zn(II), with a maximum absorbance at 283 nm. nih.gov
Sample Preparation and Extraction Protocols for Biological Matrices
The analysis of this compound in biological samples such as plasma and urine requires efficient extraction and clean-up procedures to remove interfering substances.
Solid-Phase Extraction (SPE)
Solid-phase extraction (SPE) is a common and effective method for isolating flavonoids and their metabolites from complex biological matrices. A validated SPE-HPLC method has been developed for the simultaneous determination of hesperetin and naringenin (B18129) in human urine. nih.gov This method involves enzymatic hydrolysis of the conjugated metabolites followed by extraction using C18 cartridges. nih.gov The recovery rates for hesperetin were reported to be greater than 70.9%. nih.gov This approach can be adapted for the extraction of this compound, where the choice of the SPE sorbent and elution solvents would be optimized to ensure efficient recovery of this more polar metabolite.
Stereochemical Considerations and Enantiomeric Studies
Importance of the (S)-Configuration in Hesperetin (B1673127) and its Metabolites
The (S)-configuration of hesperetin is the naturally occurring form found in citrus fruits. nih.govresearchgate.net Hesperidin (B1673128), the glycoside of hesperetin, is predominantly the 2S-diastereoisomer in fresh citrus products. researchgate.net Upon ingestion, hesperidin is hydrolyzed by gut microbiota to its aglycone, hesperetin, which is then absorbed and metabolized. acs.orgwikipedia.org The stereochemistry of the parent compound is crucial as it can influence its metabolic fate and biological efficacy.
The industrial extraction process of hesperidin from natural sources can lead to a mixture of both (S)- and (R)-diastereoisomers. researchgate.net This makes it important to study the individual enantiomers to understand if the biological effects observed with racemic mixtures accurately reflect the activity of the naturally predominant (S)-form. nih.gov Research has focused on developing chiral separation methods, such as high-performance liquid chromatography (HPLC), to isolate and study the individual enantiomers. nih.govacs.orgnih.gov
The biological importance of the (S)-configuration extends to its metabolites. For instance, the ability of hesperetin to cross the blood-brain barrier, a key factor for its neuroprotective potential, underscores the significance of understanding the stereochemistry of the active compounds. nih.gov
Comparative Analysis of (S)- and (R)-Hesperetin Enantiomers
Comparative studies of (S)- and (R)-hesperetin have revealed stereoselective differences in their metabolism, transport, and bioactivity, although in some cases, these differences are minor. nih.gov
The primary metabolic pathway for hesperetin in the body is Phase II conjugation, involving UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), which results in the formation of glucuronide and sulfate (B86663) conjugates. nih.govresearchgate.net Studies using human small intestinal fractions have shown that the metabolism of hesperetin enantiomers is stereoselective. nih.govacs.org
Specifically, the glucuronidation of hesperetin, which occurs at the 7 and 3' positions, is catalyzed by several UGT enzymes, including UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B4, UGT2B7, and UGT2B15. nih.govresearchgate.net Research has demonstrated that the apparent catalytic efficiency (Vmax/Km) of glucuronidation is significantly higher for (S)-hesperetin compared to (R)-hesperetin. researchgate.net This suggests that the naturally occurring (S)-enantiomer is more readily glucuronidated.
In contrast, the sulfonation of hesperetin, which primarily yields 3'-O-sulfate and to a lesser extent 7-O-sulfate, appears to have equal efficiency for both (S)- and (R)-hesperetin. researchgate.net The main SULT enzymes involved in hesperetin sulfonation are SULT1A1, SULT1A2, and SULT1C4, with SULT1A3 and SULT1B1 also likely playing a role. nih.govresearchgate.net
| Enzyme Type | Enantiomer Preference | Key Enzymes Involved | Reference |
| UGTs (Glucuronidation) | (S)-Hesperetin > (R)-Hesperetin | UGT1A1, UGT1A9, UGT1A7, UGT1A8, UGT1A3 | nih.govresearchgate.net |
| SULTs (Sulfonation) | (S)-Hesperetin ≈ (R)-Hesperetin | SULT1A1, SULT1A2, SULT1C4 | nih.govresearchgate.net |
The transport of hesperetin and its metabolites across the intestinal barrier is a critical determinant of its bioavailability. acs.org In vitro studies using Caco-2 cell monolayers, a model for the intestinal barrier, have investigated the stereoselective transport of hesperetin enantiomers. nih.govacs.org
The stereochemistry of hesperetin can also influence its biological activity at the cellular level. Studies have explored the differential effects of (S)- and (R)-hesperetin on various cellular processes.
One study investigating the induction of EpRE (Electrophile Response Element)-mediated gene expression found that both enantiomers could induce this pathway in a dose-dependent manner. acs.orgacs.org However, (S)-hesperetin showed a slightly higher induction at a concentration of 50 μM (8.2-fold induction) compared to (R)-hesperetin, which reached a maximum induction of 6.0-fold at 25 μM and higher. acs.orgacs.org
In terms of anti-inflammatory activity, research on the individual stereoisomers of hesperidin (the glycoside of hesperetin) has shown some differences between the epimers in their ability to modulate inflammatory responses. nih.gov Similarly, studies on the cytotoxic effects of hesperetin on cancer cell lines have suggested that complexation with cyclodextrins can slightly increase the cytotoxic effect of hesperetin, with some minor differences observed between the enantiomers at specific concentrations. beilstein-journals.org
| Bioactivity Parameter | (S)-Hesperetin | (R)-Hesperetin | Reference |
| EpRE-mediated Gene Induction (at 50 μM) | 8.2-fold induction | 6.0-fold induction (at 25 μM and higher) | acs.orgacs.org |
| Anti-inflammatory Activity (as Hesperidin epimers) | Differences observed between epimers | Differences observed between epimers | nih.gov |
Molecular and Cellular Mechanisms of Action
Modulation of Cellular Signaling Pathways
The biological activities of hesperetin (B1673127) and its glucuronide metabolites are underpinned by their ability to interact with and modulate several critical intracellular signaling cascades. These interactions can lead to significant changes in cellular function, including differentiation and proliferation.
Research has demonstrated that hesperetin glucuronides can directly engage with Peroxisome Proliferator-Activated Receptor-γ (PPARγ), a ligand-activated transcription factor that is a master regulator of adipogenesis. ksdb.orgmdpi.com In one study, synthesized hesperetin-7-O-glucuronide (H7-OG) and hesperetin-3'-O-glucuronide (H3'-OG) were shown to possess PPARγ agonist activity. tandfonline.comnih.gov These glucuronides were observed to accelerate the differentiation of 3T3-L1 preadipocyte cells into mature adipocytes at a concentration of 10 μM. tandfonline.comnih.gov The activation of PPARγ by these metabolites initiates a cascade of gene expression changes that drive the adipogenic program. ksdb.org
In the context of bone metabolism, hesperetin metabolites have been shown to influence the bone morphogenetic protein (BMP) signaling pathway in osteoblasts. Specifically, hesperetin-7-O-glucuronide (Hp7G) has been found to enhance the phosphorylation of Smad1/5/8 in primary rat osteoblasts. tandfonline.comksdb.orgnih.govresearchgate.net The Smad1/5/8 proteins are key intracellular transducers of BMP signaling, and their phosphorylation is a critical step in initiating the transcription of genes that promote osteoblast differentiation and bone formation. tandfonline.comnih.gov Studies on the aglycone, hesperetin, have also reported increased phosphorylation of Smad1/5/8 in human mesenchymal stem cells (hMSCs), suggesting a conserved mechanism within this family of compounds to promote osteogenesis. ksdb.orgnih.gov
The influence of hesperetin and its metabolites on the Extracellular Signal-Regulated Kinase (ERK1/2) pathway appears to be context-dependent. The ERK1/2 pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade that regulates cellular proliferation and differentiation. In studies involving primary rat osteoblasts, treatment with hesperetin-7-O-glucuronide (Hp7G) did not result in any change to the phosphorylation status of ERK1/2 after 48 hours. tandfonline.comresearchgate.net Conversely, research on the aglycone, hesperetin, has shown that it promotes the osteogenic differentiation of human mesenchymal stem cells (hMSCs) in part through the increased phosphorylation and activation of the ERK1/2 pathway. nih.govnih.gov This suggests that the glucuronidation of hesperetin may alter its activity with respect to the ERK1/2 signaling cascade in bone cells.
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling nexus that governs cell survival, growth, and metabolism. Currently, research on the direct effects of (S)-Hesperetin 3',7-Diglucuronide or its mono-glucuronide metabolites on the PI3K/Akt pathway is limited. However, studies conducted with the aglycone, hesperetin, have demonstrated its ability to modulate this pathway in various cell types. For instance, hesperetin has been shown to inhibit the phosphorylation of Akt, thereby suppressing the PI3K signaling axis in colon cancer cells. In another study, hesperetin was found to alleviate the inhibitory effects of high glucose on osteoblastic differentiation by influencing PI3K/Akt signaling. mdpi.com These findings for hesperetin highlight a potential mechanism that warrants investigation for its glucuronidated metabolites.
Table 1: Summary of Effects on Cellular Signaling Pathways
| Signaling Pathway | Compound Tested | Cell Type | Observed Effect | Reference(s) |
| PPARγ | Hesperetin-7-O-glucuronide, Hesperetin-3'-O-glucuronide | 3T3-L1 Preadipocytes | Agonist activity; activation of the receptor. | tandfonline.comnih.gov |
| Smad1/5/8 | Hesperetin-7-O-glucuronide | Primary Rat Osteoblasts | Enhanced phosphorylation. | tandfonline.comksdb.orgnih.govresearchgate.net |
| Hesperetin | Human Mesenchymal Stem Cells | Increased phosphorylation. | ksdb.orgnih.gov | |
| ERK1/2 | Hesperetin-7-O-glucuronide | Primary Rat Osteoblasts | No change in phosphorylation. | tandfonline.comresearchgate.net |
| Hesperetin | Human Mesenchymal Stem Cells | Increased phosphorylation. | nih.govnih.gov | |
| PI3K/Akt | Hesperetin | Colon Cancer Cells | Inhibition of Akt phosphorylation. | |
| Hesperetin | Periodontal Ligament Stem Cells | Modulation of the pathway under high glucose. | mdpi.com |
Regulation of Gene Expression
The modulation of signaling pathways by hesperetin glucuronides culminates in the altered activity of transcription factors, leading to changes in the expression of specific target genes. This regulation is fundamental to the compound's role in directing cellular differentiation processes.
The process of adipogenesis is controlled by a well-defined transcriptional cascade. ksdb.org The activation of PPARγ by hesperetin glucuronides is a pivotal event that initiates this cascade. tandfonline.comnih.govksdb.org In the established model of adipogenesis, early expression of CCAAT/enhancer-binding proteins C/EBPβ and C/EBPδ leads to the initial, low-level induction of PPARγ and C/EBPα. ksdb.orgresearchgate.net Subsequently, PPARγ and C/EBPα engage in a positive feedback loop, mutually inducing each other's expression to high levels, which solidifies and maintains the differentiated state of the adipocyte. ksdb.org Therefore, by acting as agonists for PPARγ, hesperetin glucuronides effectively promote the entire adipogenic gene expression program, leading to the upregulation of key markers including PPARγ itself and the various C/EBP isoforms, which in turn drive the terminal differentiation of fat cells. tandfonline.comnih.govksdb.org
Table 2: Regulation of Gene Expression in Adipogenesis
| Regulatory Process | Key Genes | Role in Adipogenesis | Mediated by | Reference(s) |
| Transcriptional Cascade | C/EBPβ, C/EBPδ | Early-stage transcription factors that induce PPARγ and C/EBPα. | Hesperetin Glucuronide-induced PPARγ activation. | ksdb.org |
| PPARγ, C/EBPα | Master regulators that induce each other and downstream adipogenic genes. | Hesperetin Glucuronide-induced PPARγ activation. | ksdb.orgmdpi.com |
Modulation of Osteoblast Differentiation Markers (e.g., ALP, Runx2, Osterix)
This compound and its related metabolite, hesperetin-7-O-glucuronide (Hp7G), have demonstrated a significant capacity to promote the differentiation of osteoblasts, the cells responsible for bone formation. In studies using primary rat osteoblasts, Hp7G did not affect cell proliferation but specifically enhanced differentiation. nih.govresearchgate.net This was evidenced by a significant increase in the activity of alkaline phosphatase (ALP), a critical early marker of osteoblast maturation, starting from day 14 of exposure. nih.govresearchgate.net
The mechanism behind this enhanced differentiation involves the upregulation of key osteogenic transcription factors. After just 48 hours of exposure to physiological concentrations (1 µM and 10 µM), Hp7G significantly induced the mRNA expression of ALP, Runt-related transcription factor 2 (Runx2), and Osterix (Osx). nih.govresearchgate.net Runx2 is a master regulator essential for osteoblast commitment, while Osterix acts downstream of Runx2 to control the later stages of differentiation and maturation. nih.gov The compound's ability to stimulate both Runx2 and Osterix suggests it plays a fundamental role in regulating the osteoblast differentiation cascade. nih.govresearchgate.net Further investigation into the signaling pathways revealed that Hp7G enhances the phosphorylation of Smad1/5/8, key components of the bone morphogenetic protein (BMP) signaling pathway, which is known to be a potent inducer of Runx2 and Osterix expression. nih.govresearchgate.netnih.gov
| Marker | Effect | Time Point | Observation |
|---|---|---|---|
| Alkaline Phosphatase (ALP) Activity | Increased | From Day 14 | Significant enhancement of osteoblast differentiation. nih.govresearchgate.net |
| Alkaline Phosphatase (ALP) mRNA | Increased | 48 hours | Significant induction of gene expression. nih.govresearchgate.net |
| Runx2 mRNA | Increased | 48 hours | Stimulation of a master osteogenic transcription factor. nih.govresearchgate.net |
| Osterix (Osx) mRNA | Increased | 48 hours | Upregulation of a key transcription factor for osteoblast maturation. nih.govresearchgate.net |
Impact on Gene Expression of Inflammatory Markers (e.g., IL-6, IL-8, MCP-1)
The influence of hesperetin metabolites on inflammatory markers appears to be context- and cell-type-specific. In studies involving human aortic endothelial cells (HAEC) stimulated with the pro-inflammatory cytokine TNF-α, hesperetin glucuronides and other metabolites did not counteract the induced production of interleukin-6 (IL-6) and interleukin-8 (IL-8). rsc.orgnih.gov
However, other research has shown a different effect on monocyte chemoattractant protein-1 (MCP-1). Hesperetin glucuronides (both H7-OG and H3'-OG) were reported to decrease MCP-1 mRNA expression in rat aortic endothelial cells that were under oxidative stress from hydrogen peroxide. jst.go.jp This suggests a potential anti-inflammatory action by reducing the expression of this key chemokine involved in recruiting monocytes to sites of inflammation. The parent compound, hesperetin, has also been shown to reduce IL-8 gene expression in certain cancer cell lines. bums.ac.ir
| Marker | Cell Type | Stimulus | Effect | Source |
|---|---|---|---|---|
| Interleukin-6 (IL-6) | Human Aortic Endothelial Cells | TNF-α | No effect | rsc.orgnih.gov |
| Interleukin-8 (IL-8) | Human Aortic Endothelial Cells | TNF-α | No effect | rsc.orgnih.gov |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Rat Aortic Endothelial Cells | Hydrogen Peroxide | Decreased | jst.go.jp |
Downregulation of Plasminogen Activator Inhibitor-1 (PAI-1)
Influence on RANKL Expression in Osteoblast/Osteoclast Communication
Effective bone remodeling relies on a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. This communication is heavily regulated by the RANK/RANKL/OPG system. researchgate.net Receptor activator of nuclear factor-κB ligand (RANKL) is produced by osteoblasts and is essential for the formation and activation of osteoclasts. nih.gov
Research has shown that hesperetin-7-O-glucuronide (Hp7G) directly influences this communication pathway by decreasing the gene expression of RANKL in primary rat osteoblasts. nih.govresearchgate.net By reducing the expression of this critical osteoclastogenic factor, Hp7G may help to shift the balance of bone remodeling towards bone formation, thereby contributing to bone health. nih.govresearchgate.net This finding is consistent with studies on the parent aglycone, hesperetin, which has been shown to suppress RANKL-induced osteoclast differentiation and ameliorate bone loss in vivo. nih.govfrontiersin.org This suggests that the modulation of RANKL expression is a key mechanism through which hesperetin and its metabolites exert their bone-protective effects. nih.govresearchgate.net
Interactions with Specific Enzymes and Receptors
Inhibition of Cholinesterases and BACE1 (Contextual within hesperetin metabolites, not specific to diglucuronide but relevant for mechanistic studies)
While direct inhibitory data on this compound is limited, studies on its precursor and related metabolites provide relevant context for potential neuroprotective mechanisms. The enzymes acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-site amyloid precursor protein cleaving enzyme 1 (BACE1) are key targets in Alzheimer's disease research. nih.gov
Interestingly, studies comparing hesperidin (B1673128) (the glycoside precursor) with its aglycone (hesperetin) found that hesperidin exhibited more notable inhibitory activity against BACE1 and cholinesterases. kribb.re.kr This suggests that the presence of sugar moieties, such as the rutinose on hesperidin or potentially the glucuronic acid groups on the diglucuronide metabolite, may be important for interacting with these enzymes. kribb.re.krfrontiersin.org Although some reports indicate low inhibitory activity for hesperetin itself, the activity of its glycosylated and conjugated forms suggests that metabolic transformation is critical. kribb.re.kr These findings point to the value of investigating hesperetin glucuronides directly as potential modulators of enzymes relevant to neurodegeneration.
Agonist Activity at Nuclear Receptors (e.g., PPARγ)
Hesperetin glucuronides, including hesperetin-7-O-glucuronide (H7-OG) and hesperetin-3'-O-glucuronide (H3'-OG), have been identified as partial agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). jst.go.jpnih.gov PPARγ is a nuclear receptor that acts as a master regulator of lipid and glucose homeostasis and is the molecular target for the thiazolidinedione (TZD) class of antidiabetic drugs. jst.go.jpnih.gov
In vitro assays demonstrated that hesperetin glucuronides can activate PPARγ, although this activity was observed at relatively high concentrations (e.g., 250 μM) in reporter gene assays. tandfonline.comnih.gov Despite this weaker direct activation compared to synthetic agonists, the glucuronides were able to accelerate the differentiation of 3T3-L1 cells into adipocytes at a lower concentration of 10 μM, an effect mediated by PPARγ. tandfonline.comnih.gov
Crucially, the mechanism of PPARγ activation by hesperetin glucuronides is distinct from that of full agonists like troglitazone (B1681588). nih.govjst.go.jp Hesperetin glucuronides likely bind to a different site on the PPARγ ligand-binding domain (LBD). jst.go.jpnih.gov This is supported by findings that H7-OG produces an additive effect when used with troglitazone, indicating a noncompetitive interaction. tandfonline.comnih.gov This distinct mechanism of partial agonism may offer a different therapeutic profile.
| Compound | Activity | Observation | Source |
|---|---|---|---|
| Hesperetin-3'-O-glucuronide (H3'-OG) | Partial Agonist | Showed 67% of troglitazone activity at 250 µM in a luciferase assay. | tandfonline.com |
| Hesperetin-7-O-glucuronide (H7-OG) | Partial Agonist | Showed 76% of troglitazone activity at 250 µM in a luciferase assay. Showed additive effects with TZD drugs. | tandfonline.comnih.gov |
| Hesperetin | Agonist | Showed 88% of troglitazone activity at 25 µM. | tandfonline.com |
| Troglitazone (TZD) | Full Agonist | Used as a positive control for strong PPARγ activation. | jst.go.jpnih.gov |
Biological Modulations and in Vitro / in Vivo Non Human Activities
In Vivo Observations in Animal Models (Non-Human)
Research utilizing animal models provides crucial insights into the physiological effects of hesperetin (B1673127) and its metabolites. These studies highlight the potential therapeutic applications of these compounds in various health conditions.
Effects on Vascular Function and Blood Pressure Regulation (referencing hesperetin glucuronides)
The metabolites of hesperidin (B1673128), particularly the glucuronidated forms of hesperetin, are believed to be responsible for the cardiovascular benefits associated with citrus flavonoid consumption. rsc.org Studies in spontaneously hypertensive rats (SHRs) have been instrumental in elucidating these effects.
Research has specifically investigated the differential activities of two predominant hesperetin glucuronide metabolites found in rat plasma: hesperetin-7-O-glucuronide (HPT7G) and hesperetin-3′-O-glucuronide (HPT3′G). rsc.org Intravenous administration of HPT7G was shown to decrease blood pressure in anesthetized SHRs. rsc.org This metabolite also enhanced endothelium-dependent vasodilation in response to acetylcholine (B1216132) in isolated aortic rings from SHRs. rsc.orgresearchgate.net Conversely, it had no impact on endothelium-independent vasodilation, suggesting its action is mediated through the vascular endothelium. rsc.org In contrast, HPT3′G demonstrated little to no effect on these vascular parameters. rsc.orgresearchgate.net
The hypotensive effects appear to be linked to the nitric oxide (NO) pathway. nih.govnih.gov The reduction in blood pressure caused by hesperetin in SHRs was significantly inhibited by an NO synthase inhibitor. nih.gov Furthermore, hesperetin and its metabolites are suggested to improve vascular endothelial function by reducing oxidative stress and inflammation. researchgate.net For instance, HPT7G was found to decrease the expression of intracellular adhesion molecule-1 and monocyte chemoattractant protein-1 mRNA in rat aortic endothelial cells, indicating an anti-inflammatory action. rsc.org
Single oral doses of glucosyl hesperidin, a water-soluble derivative, led to a dose-dependent reduction in systolic blood pressure in SHRs but not in normotensive rats, with hesperetin identified as a key putative metabolite for this action. nih.govnih.govjst.go.jp
Table 1: Effects of Hesperetin Glucuronides on Vascular Function in Animal Models
| Compound | Animal Model | Observed Effect | Reference |
|---|---|---|---|
| Hesperetin-7-O-glucuronide (HPT7G) | Spontaneously Hypertensive Rats (SHR) | Decreased blood pressure. | rsc.orgresearchgate.net |
| Hesperetin-7-O-glucuronide (HPT7G) | Spontaneously Hypertensive Rats (SHR) | Enhanced endothelium-dependent vasodilation. | rsc.orgresearchgate.net |
| Hesperetin-7-O-glucuronide (HPT7G) | Rat Aortic Endothelial Cells | Decreased expression of inflammatory markers (ICAM-1, MCP-1). | rsc.org |
| Hesperetin-3′-O-glucuronide (HPT3′G) | Spontaneously Hypertensive Rats (SHR) | Little to no effect on blood pressure or vasodilation. | rsc.orgresearchgate.net |
| Glucosyl Hesperidin / Hesperetin | Spontaneously Hypertensive Rats (SHR) | Dose-dependent reduction in systolic blood pressure. | nih.govnih.govjst.go.jp |
Influence on Bone Metabolism and Osteopenia Models (referencing hesperetin glucuronides)
Hesperidin and its metabolites have demonstrated a protective role in bone health, particularly in animal models of postmenopausal osteopenia. cambridge.orgnih.gov The ovariectomized (OVX) rat is a standard model for this condition. cambridge.org Studies suggest that the bone-sparing effects are mediated by hesperetin metabolites.
One of the primary metabolites, hesperetin-7-O-glucuronide, has been shown to significantly enhance the osteogenic activity of osteoblasts in vitro. nih.govresearchgate.net This is achieved by activating bone morphogenic proteins (BMPs), which in turn boosts the expression of the transcription factor Runx2, a critical regulator of osteoblast differentiation. researchgate.net
In vivo studies using OVX rats have shown that hesperidin intake can inhibit bone loss. nih.gov A complete inhibition of OVX-induced bone loss was observed in younger rats, while a partial inhibition was seen in older animals. nih.gov The mechanism appears to involve a reduction in bone resorption, as evidenced by decreased urinary excretion of deoxypyridinoline, a marker of bone breakdown. nih.gov In an OVX mouse model, hesperetin administration significantly improved trabecular bone parameters, including bone volume, thickness, and number, while decreasing the number of bone-resorbing osteoclasts. nih.gov
The bioavailability of the parent compound is crucial for these effects. A study comparing hesperidin with hesperetin-7-glucoside (H-7-glc) found that H-7-glc was more effective in preventing bone loss in OVX rats. cambridge.org This increased efficacy was attributed to its improved bioavailability, which resulted in higher plasma levels of hesperetin and its subsequent metabolites. cambridge.org
Table 2: Effects of Hesperetin and its Glucuronides on Bone Metabolism in Animal Models
| Compound/Precursor | Model | Observed Effect | Reference |
|---|---|---|---|
| Hesperetin-7-O-glucuronide | Rat Calvaria Osteoblasts (in vitro) | Potentiated osteogenic activity; increased phosphorylation of Smad1/5/8. | nih.govresearchgate.net |
| Hesperetin | Ovariectomized (OVX) Mice | Improved trabecular bone volume, thickness, and number; decreased osteoclast number. | nih.gov |
| Hesperidin | Ovariectomized (OVX) Rats | Inhibited bone loss and reduced bone resorption markers. | nih.gov |
| Hesperetin-7-glucoside (H-7-glc) | Ovariectomized (OVX) Rats | Showed more efficient prevention of bone loss compared to hesperidin due to higher bioavailability. | cambridge.org |
Neuroprotective Aspects (general hesperetin context, to be explored for metabolites)
While research on the specific neuroprotective effects of (S)-Hesperetin 3',7-Diglucuronide is emerging, the extensive studies on its parent aglycone, hesperetin, provide a strong foundation for its potential in this area. mdpi.commdpi.com Hesperetin has been widely reported to exert neuroprotective effects in various in vivo models of neurodegenerative diseases, including Alzheimer's disease. mdpi.commdpi.comnih.gov
The neuroprotective mechanisms of hesperetin are multifaceted. It has been shown to protect neurons from toxicity induced by oxidative stress and inflammation. mdpi.commdpi.com In animal models, hesperetin administration can reduce cognitive and memory loss. mdpi.com It achieves this by counteracting the overproduction of reactive oxygen species (ROS), reducing the activation of microglia and astrocytes (gliosis), and mitigating neuroinflammation. mdpi.com
Key molecular actions include the downregulation of pro-inflammatory cytokines such as IL-1β and TNF-α. mdpi.com Hesperetin also modulates critical signaling pathways, including the MAPK and PI3-Akt pathways, which promote neuronal survival. mdpi.com Furthermore, it enhances the endogenous antioxidant system by increasing the activity of enzymes like catalase and superoxide (B77818) dismutase (SOD) and boosting the ratio of reduced to oxidized glutathione (B108866) (GSH/GSSG) in the brain. nih.govresearchgate.net Given that hesperetin metabolites are the circulating forms in the body, it is hypothesized that they are responsible for mediating these observed neuroprotective activities. mdpi.com
Table 3: Observed Neuroprotective Mechanisms of Hesperetin in Animal Models
| Mechanism | Model System | Observed Effect | Reference |
|---|---|---|---|
| Antioxidant Activity | Mouse/Rat Brain | Inhibited oxidative stress markers; activated antioxidant enzymes (Catalase, SOD). | nih.govresearchgate.net |
| Anti-inflammatory Action | Mouse Brain / Microglial Cells | Reduced activation of microglia and astrocytes; decreased pro-inflammatory cytokines (IL-1β, TNF-α). | mdpi.com |
| Signal Pathway Modulation | Neuronal/Microglial Cells | Activated pro-survival PI3-Akt and MAPK pathways. | mdpi.com |
| Cognitive Improvement | Alzheimer's Disease Mouse Model | Reduced cognitive and memory dysfunction in response to Aβ injection. | mdpi.commdpi.com |
Advanced Research Perspectives and Future Directions
Development of Advanced Analytical Techniques for Comprehensive Metabolite Profiling
A precise understanding of the in vivo fate of (S)-Hesperetin 3',7-Diglucuronide is fundamental to elucidating its biological roles. Future research will increasingly rely on the development and application of sophisticated analytical techniques for comprehensive metabolite profiling. creative-proteomics.com
Advanced mass spectrometry-based methods, such as ultra-high-performance liquid chromatography coupled to high-resolution mass spectrometry (UHPLC-HRMS), are becoming indispensable. nih.govnih.gov These technologies offer the sensitivity and specificity required to identify and quantify not only this compound but also a wide array of other related metabolites in complex biological matrices like plasma and urine. creative-proteomics.comnih.gov Techniques like nano-liquid chromatography coupled to electrospray-ionization quadrupole time-of-flight mass spectrometry (nLC-ESI-qTOF-MS) are enabling the detection of an even broader range of metabolites, including those present at very low concentrations. nih.gov
Future efforts will likely focus on:
Targeted and Untargeted Metabolomics: Combining these approaches will allow for both the precise quantification of known metabolites, including various hesperetin (B1673127) glucuronides and sulfates, and the discovery of novel, previously uncharacterized metabolic products. nih.gov
Isotope Labeling Studies: The use of stable isotope-labeled hesperidin (B1673128) or hesperetin will be crucial for definitively tracing the metabolic pathways and understanding the interconversion between different metabolites.
Advanced Data Analysis: The vast datasets generated by these techniques will necessitate the use of sophisticated bioinformatics and multivariate data analysis tools to identify meaningful patterns and correlations. nih.gov
Investigation of Inter-Individual Variability in Glucuronidation and Bioactivity in Preclinical Models
A significant challenge in flavonoid research is the high degree of inter-individual variability in their metabolism and subsequent biological effects. nih.gov This variability is particularly relevant for this compound, as its formation is dependent on enzymatic glucuronidation processes that can differ substantially between individuals. nih.govinformahealthcare.com
Future preclinical research will need to employ models that can effectively capture this human variability. This includes:
Humanized Animal Models: The use of animal models expressing human UDP-glucuronosyltransferase (UGT) enzymes, the key enzymes responsible for glucuronidation, will provide more clinically relevant data.
Diverse Animal Strains: Employing a variety of animal strains with known genetic differences in drug metabolism can help to model the spectrum of human metabolic capacities.
In Vitro Models with Human Tissues: Utilizing human liver microsomes and other relevant human tissue preparations can offer a direct assessment of glucuronidation rates and metabolite formation. nih.gov
By investigating these models, researchers can begin to understand the genetic and environmental factors that contribute to the observed variability in this compound levels and its associated bioactivity. This knowledge is a critical step towards personalized nutrition and medicine.
Chemoenzymatic and Biosynthetic Approaches for this compound Synthesis
The limited commercial availability of pure this compound and other related metabolites is a significant bottleneck for in-depth biological studies. To overcome this, innovative chemoenzymatic and biosynthetic approaches are being explored for their synthesis.
Current research has demonstrated the feasibility of using enzymes, such as rhamnosidases, to selectively hydrolyze the sugar moieties of hesperidin, paving the way for the production of specific glucuronides. nih.gov Future directions in this area include:
Enzyme Engineering: Modifying the structure of enzymes like glycoside hydrolases to improve their efficiency, specificity, and stability for the targeted synthesis of this compound. acs.org
Microbial Cell Factories: Engineering microorganisms like E. coli or Streptomyces to produce the necessary enzymes and precursors for the de novo biosynthesis of hesperetin and its glucuronides. mdpi.com This approach offers the potential for scalable and sustainable production.
Immobilized Enzyme Systems: Developing robust and reusable immobilized enzyme platforms can streamline the synthetic process and reduce production costs. nih.gov
These synthetic strategies will provide the necessary quantities of purified metabolites for comprehensive pharmacological testing.
Structure-Activity Relationship Studies of this compound and Related Conjugates
A critical area of future research is the elucidation of the structure-activity relationships (SAR) of this compound and its various conjugated metabolites. It is becoming increasingly clear that the biological activity of flavonoids is significantly influenced by their metabolic transformations. researchgate.netnih.govnih.gov
Future SAR studies will need to systematically compare the activities of:
this compound
Hesperetin-7-O-glucuronide
Hesperetin-3'-O-glucuronide
Hesperetin sulfates
The aglycone, hesperetin
By evaluating these compounds in a range of biological assays, researchers can determine how the position and type of conjugation affect their antioxidant, anti-inflammatory, and other pharmacological properties. nih.govscienceopen.com This will provide a clearer picture of which specific metabolites are responsible for the health benefits associated with citrus consumption.
Integration of Omics Technologies (e.g., Transcriptomics, Proteomics) to Elucidate Downstream Effects
To gain a holistic understanding of the biological impact of this compound, the integration of various "omics" technologies is essential. frontiersin.orgnih.govnih.govthebioscan.comyoutube.com These high-throughput approaches can provide a comprehensive snapshot of the molecular changes that occur within cells and tissues in response to this metabolite.
Transcriptomics: By analyzing changes in gene expression, transcriptomics can reveal the signaling pathways and cellular processes that are modulated by this compound. mdpi.com For example, it can identify the upregulation of antioxidant response genes or the downregulation of pro-inflammatory genes.
Proteomics: Proteomics allows for the large-scale study of proteins, providing insights into changes in protein expression, post-translational modifications, and protein-protein interactions. nih.gov This can help to identify the direct molecular targets of this compound and its downstream effector proteins.
Metabolomics: As discussed earlier, metabolomics provides a detailed profile of the metabolic landscape, offering a direct readout of the biochemical activity within a biological system. creative-proteomics.com
By integrating data from these different omics platforms, researchers can construct detailed molecular networks and pathways that are influenced by this compound. This integrated approach will be crucial for moving from correlational observations to a causal understanding of its mechanisms of action.
Exploration of Epigenetic Modulation by this compound (speculative, based on general flavonoid research)
An emerging and speculative area of research is the potential for flavonoids and their metabolites to exert epigenetic effects. nih.govnih.gov Epigenetic modifications, such as DNA methylation and histone acetylation, play a crucial role in regulating gene expression without altering the underlying DNA sequence.
Some studies have suggested that flavonoids, including hesperetin, may influence the activity of enzymes involved in these epigenetic processes, such as DNA methyltransferases (DNMTs). nih.gov While direct evidence for this compound is currently lacking, this represents a promising avenue for future investigation.
Future research in this area could explore whether this compound can:
Modulate the expression or activity of DNMTs or histone deacetylases (HDACs).
Alter the methylation patterns of specific genes, particularly those involved in inflammation and disease development.
Influence the expression of microRNAs (miRNAs) that regulate target gene expression.
Given the potential for epigenetic modifications to have long-lasting effects on cellular function, understanding the epigenetic impact of this metabolite could open up new avenues for disease prevention and therapy.
Comparative Pharmacological Activities of this compound with Other Flavanone (B1672756) Metabolites
To fully appreciate the unique biological role of this compound, it is essential to compare its pharmacological activities with those of other relevant flavanone metabolites. This includes not only other hesperetin conjugates but also the metabolites of other common citrus flavanones like naringenin (B18129).
Comparative studies will help to address key questions such as:
Is the bioactivity of this compound superior, inferior, or comparable to its mono-glucuronidated counterparts? cambridge.org
How does the activity of hesperetin metabolites compare to that of naringenin metabolites?
Are there synergistic or antagonistic interactions between different flavanone metabolites?
Q & A
Basic Research Questions
Q. How is (S)-Hesperetin 3',7-Diglucuronide identified and quantified in biological samples?
- Methodological Answer : The compound is typically identified using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS). For quantification, enzymatic hydrolysis with β-glucuronidase is employed to cleave glucuronide moieties, followed by LC-MS analysis of the liberated aglycone (hesperetin). This approach allows differentiation between mono- and diglucuronides. For example, in plasma and urine samples, hesperetin 3',7-diglucuronide is resolved chromatographically from isomers like 5,7-diglucuronide using reverse-phase columns with mobile-phase gradients .
Q. What are the primary metabolic pathways leading to the formation of this compound?
- Methodological Answer : After oral ingestion of hesperidin (the rutinoside precursor), intestinal microbiota hydrolyze it to hesperetin. Hepatic UDP-glucuronosyltransferases (UGTs) then catalyze glucuronidation at the 3' and 7-hydroxyl groups. The 7-O-glucuronide is formed preferentially due to higher UGT1A activity at this position, followed by secondary glucuronidation at 3' to yield the diglucuronide. Isotopic tracer studies in animal models and in vitro microsomal assays are used to map these pathways .
Advanced Research Questions
Q. How do structural differences between hesperetin glucuronide isomers affect their biological activity?
- Methodological Answer : Position-specific glucuronidation critically impacts bioactivity. For instance, hesperetin-7-O-glucuronide (HPT7G) demonstrates hypotensive and vasodilatory effects by enhancing endothelial nitric oxide synthase (eNOS) activity, while the 3'-O-glucuronide (HPT3'G) is inactive. This is validated using ex vivo aortic ring assays and siRNA-mediated knockdown of eNOS in endothelial cells. Computational docking studies further reveal that HPT7G, but not HPT3'G, forms hydrogen bonds with eNOS regulatory domains .
Q. What methodological approaches are used to study pharmacokinetic variability of this compound in human subjects?
- Methodological Answer : Cross-over trials with controlled dosing (e.g., orange juice vs. purified compounds) are conducted, followed by serial plasma/urine sampling. Dose-adjusted pharmacokinetic parameters (AUC, Cmax, Tmax) are calculated using non-compartmental analysis. Urinary excretion variability (0–59% yield) is assessed via repeated-measures ANOVA to account for inter-individual differences in UGT expression and gut microbiota composition .
| Parameter | Value Range (Human Studies) | Key Factors Influencing Variability |
|---|---|---|
| Urinary Excretion | 0–59% of ingested dose | UGT polymorphisms, microbiota diversity |
| Plasma Tmax | 5–7 hours | Matrix effects (food vs. purified compound) |
Q. How can computational models predict interaction mechanisms of this compound with cellular targets?
- Methodological Answer : Quantitative structure-activity relationship (QSAR) models are built using descriptors like logP, topological polar surface area, and hydrogen-bonding capacity. Molecular dynamics simulations (e.g., MM-PBSA/GBSA) calculate binding free energies between the compound and targets (e.g., NF-κB or Notch1). These models are validated against in vitro IC50 data and siRNA knockdown experiments to confirm predicted pathways .
Q. What experimental designs optimize isolation of this compound from complex matrices?
- Methodological Answer : Solid-phase extraction (SPE) with C18 cartridges is used to enrich glucuronides from biological fluids. Further purification employs preparative HPLC with ion-pairing agents (e.g., formic acid) to resolve diglucuronides from mono-conjugates. Structural confirmation is achieved via NMR (1H/13C) and high-resolution MS/MS fragmentation patterns. Reference standards (e.g., CAS 150985-66-3) are critical for method validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
